molecular formula C8H18ClP B1595583 Dibutylchlorophosphine CAS No. 4323-64-2

Dibutylchlorophosphine

Cat. No.: B1595583
CAS No.: 4323-64-2
M. Wt: 180.65 g/mol
InChI Key: QPAZMDLULSVYMO-UHFFFAOYSA-N
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Description

Dibutylchlorophosphine, also known as dibutylphosphinous chloride, is an organophosphorus compound with the molecular formula (CH₃CH₂CH₂CH₂)₂PCl. It is a colorless liquid that is primarily used as a reagent in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutylchlorophosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with butylmagnesium chloride in an ether solvent. The reaction proceeds as follows:

PCl3+2BuMgCl(Bu)2PCl+2MgCl2\text{PCl}_3 + 2 \text{BuMgCl} \rightarrow (\text{Bu})_2PCl + 2 \text{MgCl}_2 PCl3​+2BuMgCl→(Bu)2​PCl+2MgCl2​

Industrial Production Methods: In an industrial setting, this compound is typically produced by the chlorination of dibutylphosphine. This process involves the controlled addition of chlorine gas to dibutylphosphine under anhydrous conditions to yield this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form dibutylphosphine oxide.

    Substitution: It readily participates in substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Addition: this compound can add to unsaturated compounds like alkenes and alkynes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions.

    Addition: Catalysts like palladium or nickel are often employed in addition reactions.

Major Products:

    Oxidation: Dibutylphosphine oxide.

    Substitution: Dibutylphosphine derivatives with various substituents.

    Addition: Phosphine-containing adducts.

Scientific Research Applications

Dibutylchlorophosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in the synthesis of organophosphorus compounds.

    Biology: this compound derivatives are explored for their potential as enzyme inhibitors.

    Medicine: Research is ongoing into its use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.

    Industry: It is employed in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which dibutylchlorophosphine exerts its effects is primarily through its reactivity with nucleophiles. The chlorine atom in this compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various phosphine derivatives. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, it acts by modifying the chemical environment of the target molecules.

Comparison with Similar Compounds

    Di-tert-butylchlorophosphine: Similar in structure but with tert-butyl groups instead of butyl groups.

    Chlorodiethylphosphine: Contains ethyl groups instead of butyl groups.

    Chlorodiphenylphosphine: Contains phenyl groups instead of butyl groups.

Uniqueness: Dibutylchlorophosphine is unique due to its specific reactivity profile and the balance between steric and electronic effects provided by the butyl groups. This makes it particularly useful in certain synthetic applications where other chlorophosphines might not be as effective.

Properties

IUPAC Name

dibutyl(chloro)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAZMDLULSVYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308307
Record name Dibutylchlorophosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4323-64-2
Record name NSC203027
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibutylchlorophosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutylchlorophosphine
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Synthesis routes and methods

Procedure details

148 g (1 mol) di-n-butylphosphine was dropped at a maximum reaction temperature of 30° C. into a suspension of 232 g (1.1 mol) PCl5 in 500 ml toluene. HCl and PCl3 formed during the reaction were removed under a vacuum of 130 mbar and condensed in a cooling trap. After the reaction was complete, the reaction mixture was found to comprise two liquid phases. The upper phase contained PCl3 in toluene. The bulk quantity of chlorophosphine was in the lower phase (31P-NMR). It was worked up distillatively and 101 g product was obtained (55% of the theoretical). bp 92° C./16 mbar.
Quantity
148 g
Type
reactant
Reaction Step One
Name
Quantity
232 g
Type
reactant
Reaction Step One
[Compound]
Name
toluene. HCl
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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